4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Medicinal Chemistry Agrochemical Discovery Lipophilicity Optimization

Sourcing a precise fluorinated phenylacetic acid building block for SAR and ADMET studies often means compromising on substitution pattern or purity. This 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS 1373920-82-1) solves that: - Non-redundant 4-F-3-Me-5-CF3 array delivers a computed XLogP3-AA of 2.7, enabling fine-tuning of lipophilicity without altering core scaffold geometry. - Electron-withdrawing groups lower the carboxylic acid pKa by 0.8-1.3 units vs. unsubstituted phenylacetic acid-ideal for probing ionic ligand-receptor interactions. - Available at ≥97% purity with MDL number MFCD22201074, supporting immediate use in medchem and crop protection libraries.

Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
CAS No. 1373920-82-1
Cat. No. B1405324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
CAS1373920-82-1
Molecular FormulaC10H8F4O2
Molecular Weight236.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C(F)(F)F)CC(=O)O
InChIInChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)3-7(9(5)11)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
InChIKeyOEPYHPGEWLYDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid: Identity & Procurement


4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS 1373920-82-1) is a highly substituted phenylacetic acid building block featuring a tetrafluorinated aromatic ring [1]. Its molecular formula is C10H8F4O2, with a molecular weight of 236.16 g/mol and a computed XLogP3-AA of 2.7, reflecting its enhanced lipophilicity compared to non-fluorinated analogs [2]. Commercial availability is confirmed at 97% and 98% purity from major suppliers, with an MDL number of MFCD22201074 .

Workflow SAR library synthesis & lead optimization
Selection Tetrafluorinated phenylacetic acid scaffold
Use Context Medicinal chemistry & agrochemical discovery

Why 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid Is Irreplaceable


The precise 4-Fluoro-3-methyl-5-(trifluoromethyl) substitution pattern is structurally non-redundant. Substituting with common phenylacetic acid analogs (e.g., 4-(trifluoromethyl)phenylacetic acid, CAS 32857-62-8) or simpler fluorinated phenylacetic acids (e.g., 4-fluoro-3-methylphenylacetic acid, CAS 1000520-92-2) introduces significant alterations in lipophilicity (ΔXLogP3-AA ≈ +0.6 to +1.0) and electronic properties that can drastically alter target binding, metabolic stability, and synthetic utility [1]. This specific halogen/methyl/trifluoromethyl array is required for precise structure-activity relationship (SAR) studies and for accessing downstream compounds, such as those described in recent herbicidal phenylacetic acid derivative patents [2].

Target Compound
Potential Substitute
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
4-(Trifluoromethyl)phenylacetic acid – Missing 4-fluoro and 3-methyl; lipophilicity and electronic profile may shift, affecting SAR and permeability.
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
4-Fluoro-3-methylphenylacetic acid – Lacks CF3; may reduce metabolic stability and alter electronic properties.

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid: Differentiation Data


Lipophilicity Advantage

This compound exhibits a computed lipophilicity (XLogP3-AA) of 2.7, which is significantly higher than that of simpler phenylacetic acid scaffolds lacking the full fluoro/methyl/trifluoromethyl substitution pattern [1]. For comparison, the non-fluorinated 4-methylphenylacetic acid has a lower XLogP3-AA (~1.5), and the mono-fluorinated 4-fluoro-3-methylphenylacetic acid (CAS 1000520-92-2) also demonstrates lower lipophilicity [2]. This quantifiable increase in lipophilicity is crucial for optimizing membrane permeability and metabolic stability in drug and agrochemical candidates [3].

Lipophilicity
Reported
XLogP3-AA 2.7
vs 1.5–2.0 for less fluorinated analogs
Supports membrane permeability optimization in lead design
Computed values; experimental logP may vary
Medicinal Chemistry Agrochemical Discovery Lipophilicity Optimization

Enhanced Metabolic Stability

The specific 4-fluoro-3-methyl-5-(trifluoromethyl) substitution pattern is designed to block cytochrome P450-mediated oxidative metabolism at key positions on the aromatic ring [1]. While direct metabolic data for this exact compound are not publicly available, class-level inference from numerous fluorinated phenylacetic acid SAR studies indicates that the presence of both a 4-fluoro and a 5-trifluoromethyl group provides a more robust metabolic shield than mono-fluorination or unsubstituted rings [2]. For instance, 4-(trifluoromethyl)phenylacetic acid, lacking the additional 3-methyl and 4-fluoro groups, is more susceptible to ring hydroxylation and subsequent glucuronidation [3].

Metabolic Stability
Class-level inference
High predicted stability
May reduce oxidative metabolism vs less-substituted analogs
Direct data not available; inferred from fluorinated phenylacetic acid SAR
Drug Metabolism Pharmacokinetics Fluorine Chemistry

pKa Tuning for Drug-Receptor Interactions

The electron-withdrawing trifluoromethyl and fluoro substituents lower the pKa of the carboxylic acid moiety relative to unsubstituted phenylacetic acid (pKa ≈ 4.31) [1]. While the exact experimental pKa for this compound is not reported, the class trend is well-established: each fluorine substitution can decrease the pKa by 0.5-1.0 units [2]. This shift to a lower pKa means the compound will exist in its ionized carboxylate form at physiological pH to a greater extent than non-fluorinated analogs, which can profoundly influence binding affinity, solubility, and distribution [3].

pKa Modulation
Class-level inference
Predicted pKa ~3.0–3.5
vs phenylacetic acid pKa 4.31
Enhances ionized fraction at physiological pH for target engagement
Experimental pKa measurement needed
Medicinal Chemistry Physicochemical Properties Drug Design

Validated Purity and Identity

Commercially available batches of this compound are supplied with a certified purity of 97-98% as determined by elemental analysis and HPLC . In contrast, many alternative fluorinated phenylacetic acid derivatives are offered at lower purity (e.g., 95%) or lack comprehensive analytical certification, introducing variability into synthetic sequences . The specified purity is critical for ensuring reproducible yields in multistep syntheses, such as those leading to novel agrochemicals and pharmaceuticals where this compound serves as a key intermediate .

Purity Grade
Head-to-head
97–98% (HPLC/EA)
vs 95% (common alternative)
Higher purity reduces side reactions and improves batch consistency
Vendor specifications; verify per lot
Chemical Synthesis Quality Control Procurement

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid – R&D Applications


Medicinal Chemistry Lead Optimization

This compound is ideally suited for the synthesis of late-stage lead optimization libraries where a balance of high lipophilicity (XLogP3-AA=2.7) and metabolic stability is required. Its substitution pattern is designed to probe the SAR of fluorinated aromatic moieties in the context of target engagement and ADME properties, as supported by established principles of fluorine chemistry in drug design [1].

Novel Herbicide Synthesis

Given the recent patent literature describing the herbicidal utility of fluorinated phenylacetic acid derivatives, this specific building block can be employed to generate novel analogs with precisely tuned physicochemical properties for weed control applications. Its structural features align with the general formula (I) described in US Patent 12,319,648 B2, making it a relevant scaffold for exploring new crop protection agents [2].

pKa and Target Binding Probe

The electron-withdrawing effects of the fluoro and trifluoromethyl groups are predicted to lower the pKa of the carboxylic acid by approximately 0.8-1.3 units compared to unsubstituted phenylacetic acid. This makes the compound a valuable tool for systematically studying the impact of pKa modulation on ligand-receptor interactions, particularly for targets where ionic interactions with a carboxylate are critical [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Tetrafluorinated scaffold with enhanced lipophilicity
SAR, membrane permeability & metabolic stability profiling
Novel Herbicide Synthesis
Fluorinated building block for patent-defined analogs
Physicochemical property tuning (XLogP, pKa)
pKa & Target Binding Probe
Electron-withdrawing group for pKa modulation
Ionic interaction & pH-dependent solubility studies

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